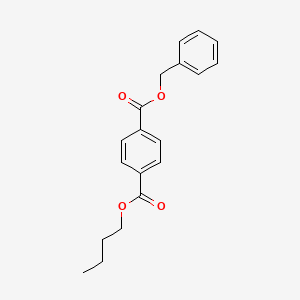

Benzyl butyl terephthalate

Description

Historical Trajectories of Research on Phthalate (B1215562) Esters in Environmental and Biological Systems

The investigation into phthalate esters, a class of chemicals to which BBT belongs, began to gain momentum in the 1970s as awareness of environmental pollution grew. mdpi.com Phthalates, widely used to enhance the flexibility and durability of plastics, were increasingly detected in various environmental compartments, including water, soil, and air. iwaponline.comfrontiersin.orgnih.govresearchgate.net Early research primarily focused on their ubiquitous presence and the potential for these compounds to leach from consumer and industrial products, as they are not chemically bound to the plastic matrix. mdpi.comfrontiersin.org This leaching characteristic raised concerns about their persistence and accumulation in the environment. researchgate.net

The focus of scientific inquiry soon expanded to include the biological effects of phthalate esters. A significant body of research emerged categorizing many phthalates as endocrine-disrupting chemicals (EDCs). iwaponline.comnih.gov This classification stemmed from findings that these compounds could interfere with the endocrine systems of both wildlife and humans, potentially leading to developmental and reproductive issues. nih.gov The recognition of phthalates as EDCs marked a critical turning point, intensifying research into their mechanisms of action and potential health risks. iwaponline.comnih.gov

Evolution of Academic Inquiry Specifically Addressing Benzyl (B1604629) Butyl Terephthalate (B1205515)

While research on phthalate esters as a broad class was well underway, focused academic inquiry into Benzyl Butyl Terephthalate (BBT), also known as n-butyl benzyl phthalate, followed a more specific trajectory. nih.gov Initially, BBT was studied within the larger context of plasticizers used in products like vinyl flooring, adhesives, and automotive components. epa.govnih.govspecialchem.com

A significant portion of the research on BBT has centered on its environmental fate and detection. Studies have documented its presence in various environmental matrices, including urban sewage, water, and soil. mdpi.comnih.gov For instance, a study in Zhenjiang, China, found BBP levels in urban sewage ranging from 2.47 to 89.21 ng/mL. mdpi.com Another study detected BBP in real water samples at concentrations of 3.1–25.2 ng/mL and in soil samples at 4.2–76.4 ng/g. nih.gov

The development of sensitive analytical methods, such as immunoassays and chromatography, has been crucial for quantifying BBT levels in the environment. mdpi.comnih.govros.edu.pl These advancements have enabled more accurate risk assessments and a better understanding of its distribution. mdpi.com Furthermore, research has explored the biodegradation of BBT, identifying bacterial strains capable of breaking down this compound and elucidating its metabolic pathways. nih.govnih.gov

Conceptual Frameworks and Paradigms Guiding BBT Research

The scientific investigation of this compound has been guided by several key conceptual frameworks. A primary paradigm is its classification as an environmental pollutant and a contaminant of emerging concern (CEC). iwaponline.com This framework positions BBT within a group of substances that are not yet subject to widespread regulation but are increasingly detected in the environment and may pose ecological and human health risks. iwaponline.com

Another dominant paradigm is the study of BBT as an endocrine-disrupting chemical (EDC). nih.govresearchgate.net This framework focuses on the compound's potential to interfere with hormonal systems. nih.gov Research within this paradigm investigates the mechanisms by which BBT may exert its effects, often comparing its activity to other known phthalates. Studies have indicated that the estrogenic potential of individual phthalate esters can vary, with some research suggesting the order of BBP > DBP > diisobutyl phthalate (DiBP) > DEP > DiNP. researchgate.net

The "source-to-sink" and "fate and transport" models are also central to BBT research. These frameworks guide investigations into how BBT is released from various products, its movement through different environmental compartments (air, water, soil), and its ultimate accumulation or degradation. frontiersin.orgresearchgate.net For example, because phthalates like BBT are not chemically bound to polymers, they can be released from plastics as they age and break down. frontiersin.org

Interdisciplinary Significance of BBT Studies within Environmental Science and Analytical Chemistry

The study of this compound holds significant interdisciplinary importance, particularly at the intersection of environmental science and analytical chemistry.

Environmental Science: In environmental science, BBT research contributes to a broader understanding of plastic pollution and its chemical consequences. iwaponline.comfrontiersin.org Studies on BBT's occurrence, persistence, and ecological effects provide crucial data for environmental risk assessments. mdpi.com For example, investigations into the biodegradation of BBT by microorganisms in soil and sediment inform strategies for bioremediation. researchgate.netnih.gov The compound's role as a tracer for plastic pollution is also a key area of interest.

Analytical Chemistry: The need to detect and quantify BBT at often very low concentrations in complex environmental samples has driven advancements in analytical chemistry. frontiersin.orgnih.gov Researchers have developed and refined various analytical techniques, including:

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of BBT in environmental and biological samples. nih.govros.edu.plresearchgate.net

High-Performance Liquid Chromatography (HPLC): Utilized to separate and quantify BBT and its metabolites. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and selective immunoassay developed for the rapid detection of BBT in environmental samples. nih.gov

Magnetic-Based Immunoassay (MBI): An efficient method for detecting BBT in environmental water samples. mdpi.com

These analytical advancements not only serve BBT-specific research but also contribute to the broader toolkit available for monitoring a wide range of organic pollutants. The collaboration between environmental scientists who identify the need for monitoring and analytical chemists who develop the methods to do so is a hallmark of BBT research. asau.ruoapen.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

26386-42-5 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-O-benzyl 1-O-butyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-9-11-17(12-10-16)19(21)23-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |

InChI Key |

IEICWPCBTOBBDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways of Benzyl Butyl Terephthalate

Established Synthetic Routes and Reaction Mechanisms of Benzyl (B1604629) Butyl Terephthalate (B1205515)

The industrial synthesis of unsymmetrical diesters like Benzyl Butyl Terephthalate (BBT) is primarily accomplished through two major pathways: direct esterification of terephthalic acid and transesterification of a dialkyl terephthalate, most commonly dimethyl terephthalate (DMT).

Esterification Reaction Mechanisms in BBT Synthesis

The synthesis of BBT involves the formation of two distinct ester bonds from terephthalic acid (the 1,4-isomer of benzenedicarboxylic acid) with n-butanol and benzyl alcohol.

Direct Esterification: This route follows the principles of the Fischer-Speier esterification. The mechanism, typically catalyzed by a strong acid, involves several key steps. First, a carbonyl oxygen on the terephthalic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. Subsequently, one of the alcohols (e.g., n-butanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule, regenerating the carbonyl and forming the monoester, monobutyl terephthalate. The process is then repeated with the second alcohol (benzyl alcohol) on the remaining carboxylic acid group to yield the final unsymmetrical diester, this compound. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Transesterification: An alternative and widely used industrial method is the transesterification of dimethyl terephthalate (DMT). In this process, DMT is reacted with n-butanol and benzyl alcohol in the presence of a catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (e.g., butanol) reacts with the methyl ester group of DMT, displacing methanol. This process is repeated for the second ester group with benzyl alcohol. This route is often favored as DMT is more easily purified than terephthalic acid and the byproduct, methanol, can be readily removed due to its low boiling point, driving the reaction to completion. google.comgoogle.com

Role of Catalysts and Reaction Conditions in BBT Formation

Catalysts and specific reaction conditions are critical for achieving high yields and reaction rates in BBT synthesis. The choice of catalyst often depends on the chosen synthetic route (direct esterification vs. transesterification).

For the synthesis of terephthalate polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT), which shares fundamental chemistry with BBT synthesis, a variety of metal-based catalysts are employed. These include compounds of antimony, titanium, tin, zinc, aluminum, and manganese. asianpubs.orgnih.govgoogle.com Titanium-based catalysts, such as tetrabutyl titanate, are effective but can sometimes lead to yellowish discoloration of the product and are prone to hydrolysis, which can reduce their activity. nih.gov Antimony compounds are also widely used but face scrutiny due to toxicity concerns. asianpubs.orgnih.gov Aluminum-based catalysts are valued for being low-cost and environmentally friendlier. nih.gov For instance, aluminum β-ketoesters can catalyze both esterification and polycondensation steps as they are not sensitive to water. asianpubs.org

The reactions are typically carried out at high temperatures, often in the range of 180-280°C, to ensure a sufficient reaction rate. nih.govmdpi.com To drive the equilibrium towards the formation of the ester, byproducts such as water (in direct esterification) or methanol (in transesterification) are continuously removed, often by applying a vacuum during the latter stages of the reaction. google.com

| Catalyst Type | Examples | Typical Temperature Range | Key Considerations |

|---|---|---|---|

| Antimony Compounds | Antimony trioxide, Antimony ethylene glycolate | 240-280°C | High activity but potential toxicity. nih.govgoogle.com |

| Titanium Compounds | Tetrabutyl titanate, Isopropyl titanate | 220-270°C | High activity, but can cause product yellowing and is sensitive to hydrolysis. nih.gov |

| Aluminum Compounds | Aluminum acetylacetonate, Aluminum β-ketoesters | 250-280°C | Low toxicity, good environmental profile; some are sensitive to water. asianpubs.orgnih.gov |

| Tin Compounds | Dibutyltin oxide, Tin(II) oxalate | 200-260°C | Effective for transesterification and depolymerization. nih.gov |

| Acid Catalysts | Sulfuric acid, p-Toluene sulfonic acid | 150-200°C | Used for direct esterification; can be corrosive and difficult to remove. nih.gov |

Investigations into Novel Synthetic Approaches for BBT

Research into the synthesis of terephthalates is increasingly driven by the principles of green chemistry, focusing on renewable feedstocks and more sustainable reaction conditions.

Application of Green Chemistry Principles in BBT Production

A key focus of green chemistry in this context is the replacement of petroleum-derived precursors with bio-based alternatives. researchgate.net Terephthalic acid (TPA) is conventionally produced by the oxidation of p-xylene, which is derived from fossil fuels. frontiersin.org Significant research has been directed towards producing "green" TPA from renewable resources.

Another green approach involves the use of more environmentally benign catalysts. Traditional homogeneous acid catalysts are effective but present challenges in separation and recycling, and can be corrosive. mdpi.com Solid acid catalysts, such as zeolites, are being investigated as eco-friendly alternatives for the esterification of terephthalic acid. Zeolites like β zeolite have demonstrated high conversion of TPA with good selectivity to the ester product, offering advantages such as easier separation and reduced waste. mdpi.com Metal-organic frameworks (MOFs), like MIL-53(Al), are also emerging as potential catalysts. nih.gov They possess excellent water stability, allowing them to be added before the esterification step without undergoing hydrolysis, a common issue with many organometallic catalysts. nih.gov

Exploration of Alternative Precursors and Reaction Environments

The exploration of alternative precursors is central to producing fully or partially bio-based BBT. Several pathways are being developed to synthesize the TPA moiety from biomass. researchgate.netepa.gov

From Isobutanol: The fermentation of carbohydrates can produce isobutanol, which can then be catalytically converted to p-xylene, the direct precursor to TPA. frontiersin.org

From Terpenes: Naturally occurring terpenes, such as limonene (found in citrus fruits), can be converted to p-cymene, which is then oxidized to TPA. frontiersin.org

From Furan Intermediates: Lignocellulosic biomass can be processed to yield fructose, which is then converted to 5-hydroxymethylfurfural (HMF). frontiersin.org HMF can be transformed into TPA precursors through Diels-Alder reactions. researchgate.netpnas.org

The alcohol components of BBT can also be sourced from renewable feedstocks. Bio-butanol is a well-established product of fermentation. While the direct synthesis of benzyl alcohol from biomass is less common, its precursor, toluene (B28343), can be produced through thermochemical processes from biomass. epa.gov

| Component | Conventional Precursor | Alternative Bio-Based Precursor(s) | Bio-Based Source/Pathway |

|---|---|---|---|

| Terephthalic Acid | p-Xylene (from petroleum) | Bio-p-Xylene | Catalytic conversion of bio-isobutanol or Diels-Alder reaction of furan derivatives. researchgate.netfrontiersin.org |

| p-Cymene | Conversion of terpenes like limonene from plants. frontiersin.org | ||

| n-Butanol | Propylene (from petroleum) | Bio-butanol | Fermentation of biomass (e.g., corn, sugarcane). |

| Benzyl Alcohol | Toluene (from petroleum) | Bio-toluene | Thermochemical conversion of biomass. epa.gov |

Abiotic Chemical Transformation Pathways of BBT in Environmental Matrices

Once released into the environment, this compound can undergo chemical transformations through non-biological (abiotic) processes, primarily hydrolysis and photodegradation.

Hydrolysis: As a diester, BBT is susceptible to hydrolysis, which is the cleavage of the ester bonds by reaction with water. This process can occur under neutral, acidic, or alkaline conditions, with the rate being significantly faster under acidic or alkaline conditions. wikipedia.orgnii.ac.jp The hydrolysis of BBT results in the breaking of the two ester linkages, leading to the formation of terephthalic acid, n-butanol, and benzyl alcohol. The hydrolysis of the related polymer, PET, has been shown to be temperature-dependent, with different activation energies above and below its glass transition temperature. ifremer.fr For a small molecule like BBT, hydrolysis rates would be influenced by pH and temperature, with alkaline hydrolysis generally proceeding more rapidly than neutral or acidic hydrolysis. nii.ac.jp

Photodegradation: BBT can be degraded by exposure to ultraviolet (UV) radiation from sunlight. The primary photochemical reactions in terephthalates involve the chain scission of the ester bonds. mdpi.comnih.gov UV-B radiation (280-315 nm) is particularly effective at causing this degradation. mdpi.comnih.gov The absorption of UV photons can excite the molecule, leading to the cleavage of the ester linkages and oxidation of the aromatic ring. This process results in the formation of various degradation products, including monoesters (monobutyl terephthalate and monobenzyl terephthalate), terephthalic acid, and further oxidized species containing new carbonyl and carboxyl groups. mdpi.comnih.govnih.gov Studies on the photodegradation of phthalate (B1215562) esters have shown that hydroxyl radicals can attack both the alkyl side chains and the benzene ring, leading to hydroxylated compounds and ring-opening byproducts, a pathway that is likely analogous for terephthalates. nih.govfrontiersin.org

| Pathway | Primary Driver | Mechanism | Primary Transformation Products |

|---|---|---|---|

| Hydrolysis | Water (accelerated by acid/base) | Cleavage of ester bonds. | Terephthalic acid, n-Butanol, Benzyl alcohol. nii.ac.jprsc.org |

| Photodegradation | UV Radiation (Sunlight) | Photolytic cleavage of ester bonds and oxidation of the aromatic ring. | Monobutyl terephthalate, Monobenzyl terephthalate, Terephthalic acid, Carbonyl and carboxyl-containing fragments. mdpi.comnih.gov |

Hydrolytic Degradation Kinetics and Mechanisms in Aqueous Systems

The hydrolysis of this compound involves the cleavage of its ester bonds, a reaction that can be influenced by pH and microbial activity. Under highly alkaline conditions (pH 13), BBT is considered short-lived in the aqueous phase. conicet.gov.ar The degradation process can proceed through two distinct pathways due to the compound's asymmetrical structure, involving either the benzyl ester or the butyl ester moiety. conicet.gov.ar Research indicates that the benzyl ester group is likely more susceptible to hydrolysis than the butyl ester group, partly due to the electron-withdrawing nature of the phenyl substituent, which enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. conicet.gov.ar

The alkaline hydrolysis of BBT follows second-order kinetics. conicet.gov.ar The primary products of this abiotic degradation are mono-butyl phthalate, mono-benzyl phthalate, and ultimately phthalic acid. conicet.gov.ar

In addition to abiotic hydrolysis, microbial action is a principal mechanism for the degradation of phthalates in both aquatic and terrestrial environments. nih.gov Studies have shown that BBT is readily biodegraded in aerobic surface water, with a reported half-life of one to seven days. nih.gov This biological process also proceeds via the hydrolysis of the ester bonds, carried out by microbial esterases. The resulting products, benzyl alcohol and butanol, can be utilized by microorganisms as carbon and energy sources. nih.gov For instance, the bacterium Gordonia sp. strain MTCC 4818 has been shown to hydrolyze both ester bonds of BBT, accumulating phthalic acid as an end product. nih.gov

The rate of degradation is also pH-dependent in oxidative systems, with increasing pH enhancing the degradation rates. For example, in an ozonation process, BBT conversion over 15 minutes increased from 65% at pH 4 to 91% at pH 10. conicet.gov.ar

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Alkaline Hydrolysis Half-life | Highly alkaline (pH 13), room temp. | 0.0324 days | conicet.gov.ar |

| Aerobic Biodegradation Half-life | Surface water | 1–7 days | nih.gov |

Photolytic Transformation Processes and Quantum Yield Determinations

Photolytic transformation is another significant degradation pathway for this compound. This process can occur through direct photolysis, where the molecule absorbs UV radiation, or through photocatalysis, often mediated by a semiconductor like titanium dioxide (TiO₂).

Photocatalytic degradation, particularly using TiO₂ under UV irradiation, has been shown to be an effective method for breaking down BBT. conicet.gov.ar This process follows pseudo-first-order kinetics. conicet.gov.ar The optimal conditions for this process have been reported to be a TiO₂ dosage of 2.0 g/L and a neutral pH of 7.0. conicet.gov.ar The degradation mechanism involves the generation of highly reactive hydroxyl radicals upon the photo-excitation of TiO₂, which then attack the BBT molecule. The major intermediates identified in the TiO₂/UV degradation of BBT are consistent with hydrolytic pathways, namely mono-butyl phthalate, mono-benzyl phthalate, and phthalic acid. conicet.gov.ar

| Process | Key Findings | Identified Intermediates | Reference |

|---|---|---|---|

| Direct Photolysis | Contributes to degradation, but can be a minor pathway in combined UV systems. Follows a pseudo-second-order kinetic model as part of an overall process. | Not specified in isolation | conicet.gov.arnih.govconicet.gov.ar |

| TiO₂/UV Photocatalysis | Effective degradation following pseudo-first-order kinetics. Optimal at pH 7.0 and 2.0 g/L TiO₂. | Mono-butyl phthalate, Mono-benzyl phthalate, Phthalic acid | conicet.gov.ar |

Oxidative Reactions and Radical-Mediated Degradation Mechanisms (e.g., Ozonation, Hydroxyl Radical Interactions)

Oxidative processes, particularly those involving ozone (O₃) and hydroxyl radicals (•OH), are highly effective in degrading this compound. conicet.gov.arnih.gov These advanced oxidation processes (AOPs) can involve direct oxidation by molecular ozone or indirect oxidation via highly reactive radical species.

Ozonation of BBT can proceed through two main pathways: a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals generated from ozone decomposition. conicet.gov.ar Studies have demonstrated that the presence of hydroxyl radicals significantly accelerates the degradation of BBT. conicet.gov.ar This was confirmed in experiments where the addition of tert-butanol, a known hydroxyl radical scavenger, resulted in a much slower degradation rate, isolating the effect of direct molecular ozone attack. conicet.gov.arnih.gov Consequently, the complete ozonation process, involving both direct and indirect oxidation, is considerably more efficient. conicet.gov.arnih.gov

| Oxidative Process | Description | Kinetic Model | Key Finding | Reference |

|---|---|---|---|---|

| Direct Ozonation | Reaction with molecular O₃ in the presence of a •OH radical scavenger (tert-butanol). | Pseudo-second-order | Slower degradation rate compared to complete ozonation. | conicet.gov.arnih.gov |

| Complete Ozonation | Combined direct reaction with O₃ and indirect reaction with •OH radicals. | Pseudo-second-order | Significantly faster degradation due to the high reactivity of •OH radicals. | conicet.gov.arnih.gov |

| Ozone + UV | Combined process where UV radiation enhances the decomposition of O₃ to form •OH radicals. | Pseudo-second-order | Enhanced degradation rates compared to ozonation or photolysis alone. | conicet.gov.arnih.gov |

Environmental Occurrence of this compound: A Review of Available Scientific Literature

A comprehensive review of scientific databases and environmental literature reveals a significant lack of specific data on the occurrence and spatiotemporal distribution of this compound (BBT) in the environment. The user's request for an article detailing the presence of this specific compound in various environmental compartments cannot be fulfilled as there is no discernible body of research on this particular chemical isomer.

The vast majority of scientific studies focus on a closely related and commercially significant isomer, Butyl Benzyl Phthalate (BBP) . It is crucial to distinguish between these two compounds:

This compound (BBT) is a diester of terephthalic acid (a para-isomer, 1,4-benzenedicarboxylic acid).

Butyl Benzyl Phthalate (BBP) is a diester of phthalic acid (an ortho-isomer, 1,2-benzenedicarboxylic acid).

This structural difference, while seemingly minor, results in different chemical properties and industrial uses, which profoundly impacts their respective environmental prevalence and fate. While terephthalate polyesters, such as Polyethylene Terephthalate (PET), are ubiquitous, the specific monomeric ester this compound is not widely referenced as a significant environmental contaminant in the available literature.

Searches for environmental data on "this compound" consistently yield results for "Butyl Benzyl Phthalate." BBP is a well-documented environmental contaminant due to its extensive use as a plasticizer in PVC and other polymers. Consequently, there is a wealth of data on BBP's distribution in:

Freshwater and marine ecosystems.

Groundwater and drinking water.

Soils, sediments, and sewage sludge.

Conversely, for this compound, data for the sections and subsections requested—including presence in freshwater bodies, marine environments, groundwater, soil, and sediments—is not available in the public scientific domain accessible through comprehensive searches.

Due to the absence of specific research and monitoring data for this compound in the environment, it is not possible to generate the requested article with scientifically accurate and verifiable information. The outline provided by the user could be thoroughly addressed for the isomer Butyl Benzyl Phthalate (BBP), but not for this compound itself. This highlights a significant data gap in environmental chemistry literature for this specific compound.

Environmental Occurrence and Spatiotemporal Distribution of Benzyl Butyl Terephthalate

Atmospheric Presence and Transport

Benzyl (B1604629) butyl terephthalate (B1205515) is a semi-volatile organic compound (SVOC), and as such, its presence and transport in the atmosphere are governed by its partitioning between the gaseous and particulate phases.

Benzyl butyl terephthalate has been detected in both ambient (outdoor) and indoor air. Its distribution between the gaseous and particulate phases is primarily influenced by its vapor pressure and the ambient temperature. In the atmosphere, BBP can exist as a vapor or adsorb to airborne particulate matter. This partitioning is a critical factor in its atmospheric residence time and transport distance.

Indoor environments often exhibit higher concentrations of BBP compared to outdoor air. This is attributed to the numerous consumer products that contain BBP and from which it can be released into the indoor air. These products include vinyl flooring, adhesives, sealants, and paints. europa.eu The compound can be released from these materials and subsequently exist in the air in both gaseous and particulate-bound forms. House dust is a significant reservoir for BBP indoors, where it tends to adsorb to particulate matter.

Table 1: Phase Distribution of this compound in Different Air Environments

| Environment | Predominant Phase | Influencing Factors | Typical Concentration Range |

| Indoor Air | Particulate-bound (in dust) and Gaseous | - Abundance of indoor sources (e.g., vinyl flooring, furniture) - Temperature - Air exchange rate | Higher than ambient air |

| Ambient Air | Gaseous and Particulate-bound | - Industrial emissions - Temperature - Atmospheric particulate matter concentration | Varies by proximity to sources |

The atmospheric transport of this compound is largely dictated by its physical state. In the gaseous phase, it can be transported over short to medium distances by wind currents. However, its association with particulate matter allows for long-range atmospheric transport. These BBP-laden particles can be carried by regional and global air masses over significant distances from their original source.

Removal of BBP from the atmosphere occurs through two primary deposition mechanisms:

Wet Deposition: This involves the removal of BBP from the atmosphere by precipitation. Gaseous BBP can dissolve in raindrops, while particulate-bound BBP can be scavenged by falling rain or snow.

Dry Deposition: This refers to the removal of BBP from the atmosphere in the absence of precipitation. Gaseous BBP can be absorbed by surfaces such as soil, water, and vegetation. Particulate-bound BBP is removed through gravitational settling.

Global and Regional Monitoring Studies

Monitoring the environmental levels of this compound is crucial for understanding its distribution, fate, and potential risks. Various methodologies are employed in large-scale monitoring programs to track its presence and identify its sources.

Large-scale environmental monitoring of BBP involves the collection of various environmental media, followed by laboratory analysis. Key methodologies include:

Air Sampling: Both active and passive air sampling techniques are used. Active samplers draw a known volume of air through a sorbent tube to capture BBP, allowing for the determination of its concentration in both the gaseous and particulate phases. Passive samplers collect BBP over a longer period and are useful for assessing long-term average concentrations.

Sample Analysis: The collected samples are typically analyzed using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the separation, identification, and quantification of BBP in environmental samples. cdc.govnih.gov High-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) are also employed for its detection. cdc.govnih.gov These methods offer high sensitivity and selectivity, enabling the detection of BBP at low concentrations. nih.gov

Table 2: Common Analytical Methods for this compound Monitoring

| Analytical Method | Principle | Advantages | Common Matrices |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. | High sensitivity and specificity; considered a gold standard. | Air, water, soil, sediment, biota |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary and mobile phase. | Suitable for less volatile compounds. | Water, soil, consumer products |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect the presence of a specific substance. | Rapid screening, high throughput. | Water, soil |

Monitoring studies have been instrumental in identifying the primary anthropogenic sources and release pathways of this compound into the environment. The major sources are directly linked to its industrial and commercial uses.

Industrial Sources: The manufacturing and processing of products containing BBP are significant sources of its release. This includes facilities that produce vinyl compounds, adhesives, sealants, and coatings. regulations.gov Emissions can occur to the atmosphere, and wastewater discharges can contaminate aquatic environments. nih.gov

Consumer Products: A primary pathway for BBP to enter the environment, particularly indoor settings, is through its use in a wide range of consumer products. europa.eu These include:

Vinyl flooring and wall coverings

Adhesives and sealants

Paints and coatings

Artificial leather

Food packaging materials wikipedia.org

Release Pathways: BBP is not chemically bound to the polymer matrix in many of its applications, allowing it to be released over time through:

Leaching: The migration of BBP from a product into a liquid that it is in contact with, such as water or food. nih.govepa.gov

Volatilization (Off-gassing): The release of BBP as a gas from a product into the air.

Abrasion: The physical wearing of a product, which can release small particles containing BBP.

Wastewater and Sludge: Municipal and industrial wastewater treatment plants are important conduits for BBP into the environment. nih.govnih.gov Due to its physical and chemical properties, BBP tends to adsorb to sludge during the wastewater treatment process. nih.gov The disposal of this sludge, for example, through land application, can then introduce BBP into terrestrial ecosystems.

Environmental Fate and Mechanistic Transformation Studies of Benzyl Butyl Terephthalate

Biodegradation Pathways and Microbial Metabolism

The biodegradation of benzyl (B1604629) butyl terephthalate (B1205515) (BBT) is a critical process in determining its environmental persistence. Microbial action is the primary mechanism for the breakdown of phthalates in various environments, including water, soil, and sediment. nih.gov

Microbial Degradation Kinetics and Half-Life Determinations

The rate of BBT biodegradation often follows first-order kinetics. nih.gov Several studies have determined the half-life of BBT under different environmental conditions. For instance, in aerobic surface water, BBT has a reported half-life of 1 to 7 days. nih.gov Under aerobic conditions in river sediment, the average biodegradation half-life was found to be 3.1 days, which significantly increased to 19.3 days under anaerobic conditions. nih.gov

In a study investigating the aerobic degradation of several phthalates in sludge, the degradation of BBT followed first-order kinetics with a rate constant of 0.332 per day, corresponding to a half-life of 2.1 days. nih.gov It has been noted that higher concentrations of BBT can inhibit its own biodegradation, causing the degradation rate constant to decrease as the initial concentration increases. nih.gov Temperature also plays a crucial role; for example, BBT was almost completely biodegraded in Rhine River water at 20°C after 7 days, but no degradation was observed at 4°C after 10 days. nih.gov

Isolation and Characterization of BBT-Degrading Microorganisms (e.g., Pseudomonas fluorescens)

Several bacterial species have been identified for their ability to degrade BBT. These belong to genera such as Sphingomonas, Pseudomonas, Corynebacterium, Gordonia, Arthrobacter, Enterococcus, and Bacillus. nih.gov

Notably, Pseudomonas fluorescens B-1, isolated from mangrove sediment, demonstrated the ability to completely degrade BBT within 6 days at concentrations ranging from 2.5 to 20 mg/L under optimal conditions of pH 7.0, 37°C, and a salinity of 15 g/L. nih.govresearchgate.net This degradation process was observed to follow a first-order kinetic model. nih.gov Another bacterium, Arthrobacter sp. strain WY, isolated from municipal waste-contaminated soil, was able to degrade 95% of an initial 1 g/L concentration of BBT within 39 days. nih.gov

Enzymatic Mechanisms of Phthalate (B1215562) Ester Cleavage and Intermediates (e.g., Esterases, Cutinases)

The initial and crucial step in the microbial degradation of BBT is the enzymatic cleavage of its ester bonds. nih.gov This hydrolysis is carried out by enzymes known as esterases and cutinases, which belong to the carboxylic ester hydrolase family. nih.govfrontiersin.org These enzymes break the ester linkages, releasing the alcohol and phthalate moieties. nih.govbiointerfaceresearch.com

Cutinases, in particular, have shown high efficiency in degrading phthalate esters. nih.govnih.gov For instance, a fungal cutinase from Fusarium oxysporum f. sp. pisi was found to be significantly more effective at degrading butyl benzyl phthalate (BBP), a compound structurally similar to BBT, than yeast esterase. nih.gov Cutinases catalyze the hydrolysis of ester bonds, transforming the substrate into carboxylic acids and alcohols through the formation of an acyl-enzyme intermediate. frontiersin.org The active site of cutinases typically contains a catalytic triad of serine, histidine, and aspartic acid residues. frontiersin.orgbiointerfaceresearch.com

The esterase activity is often induced by the presence of the phthalate itself. For example, in Gordonia sp. strain MTCC 4818, the esterase activity was induced by BBP. nih.gov

Identification and Quantification of Biodegradation Intermediates and Metabolites (e.g., Mono-butyl phthalate, Mono-benzyl phthalate, Phthalic acid, Benzoic acid)

The enzymatic cleavage of BBT results in the formation of several intermediate metabolites. The primary step is the hydrolysis of one of the ester bonds, leading to the formation of mono-butyl phthalate (MBP) and mono-benzyl phthalate (MBzP). nih.govnih.govwikipedia.org Studies on the degradation of BBP have shown that both monoesters are produced, with subsequent degradation leading to phthalic acid. nih.govnih.gov

Further degradation of these intermediates occurs through distinct pathways. Phthalic acid can be further metabolized, while the released alcohols, butanol and benzyl alcohol, are also utilized by microorganisms. nih.gov Benzyl alcohol, for instance, can be converted to benzaldehyde and then to benzoic acid. nih.gov In some degradation pathways, benzoic acid is further broken down via catechol. nih.gov Ultimately, these intermediates are channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov

The major metabolites identified during the degradation of BBT and similar phthalates are summarized below:

Mono-butyl phthalate (MBP) nih.govnih.gov

Mono-benzyl phthalate (MBzP) nih.govnih.gov

Benzoic acid nih.gov

Development of Syntrophic Bacterial Consortia for Enhanced Degradation

While single microbial strains can degrade BBT, complete mineralization often requires the synergistic action of a microbial consortium. nih.gov In a syntrophic relationship, different bacterial species specialize in degrading specific intermediates, preventing the accumulation of potentially inhibitory metabolites and leading to a more efficient and complete breakdown of the parent compound. nih.govnih.gov

For example, a two-member consortium consisting of Arthrobacter sp. strain WY and Acinetobacter sp. strain FW was developed for the degradation of BBP. nih.govnih.gov In this consortium, the Arthrobacter strain was responsible for the initial hydrolysis of BBP to its monoesters and phthalic acid. nih.gov However, it could not utilize the released benzyl alcohol and butanol. nih.gov The Acinetobacter strain, which could not degrade BBP on its own, was capable of metabolizing these alcohol intermediates. nih.gov This division of labor allowed the dual culture to completely assimilate BBP. nih.govnih.gov

Another synthetic bacterial consortium composed of Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 demonstrated the ability to simultaneously degrade a mixture of six priority phthalate esters, including BBP. researchgate.net This highlights the potential of using engineered or naturally selected consortia for the effective bioremediation of environments contaminated with mixed phthalate pollutants. researchgate.net

Sorption and Desorption Dynamics in Environmental Matrices

Sorption is a process where a chemical (the sorbate) becomes attached to a solid surface (the sorbent), such as soil particles or sediment. This process is critical in determining the fate, transport, and bioavailability of organic compounds in the environment.

Adsorption/Desorption Isotherms on Soils and Sediments

Adsorption and desorption processes are often described using isotherms, which relate the concentration of a compound in the solid phase to its concentration in the aqueous phase at equilibrium. Common isotherm models include:

Linear Isotherm: Assumes a constant partitioning between the solid and aqueous phases. This model is often applicable at low contaminant concentrations.

Freundlich Isotherm: An empirical model that describes non-ideal and reversible adsorption, often on heterogeneous surfaces.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

While specific isotherm data for benzyl butyl terephthalate are not available, studies on its isomer, BBP, show that its sorption to marine sediments can be well-described by a linear isotherm. researchgate.net Research on other phthalates has demonstrated that both the Freundlich and Langmuir models can also be applicable depending on the specific sorbent and experimental conditions. orientjchem.org

Table 2: Common Adsorption Isotherm Models

| Isotherm Model | Equation | Description |

|---|---|---|

| Linear | Cs = Kd * Cw | Describes partitioning where the amount adsorbed is directly proportional to the aqueous concentration. |

| Freundlich | Cs = Kf * Cw1/n | Empirical model for adsorption on heterogeneous surfaces. 'n' indicates favorability of adsorption. |

| Langmuir | Cs = (Qmax * KL * Cw) / (1 + KL * Cw) | Describes monolayer adsorption to a finite number of sites. Qmax is the maximum adsorption capacity. |

Influence of Organic Carbon Content, Temperature, and Salinity on Sorption Processes

The extent of sorption of a hydrophobic organic compound like this compound is controlled by several factors:

Organic Carbon Content: For non-polar organic compounds, sorption to soils and sediments is primarily driven by partitioning into the natural organic matter present. Therefore, the sorption coefficient (Kd) is generally proportional to the fraction of organic carbon (foc) in the solid matrix. Removing organic matter from sediments has been shown to reduce the Kd values for BBP by over 70%. researchgate.net

Temperature: Sorption is often an exothermic process, meaning that it releases heat. Consequently, an increase in temperature typically leads to a decrease in sorption as the equilibrium shifts towards the aqueous phase. researchgate.net However, some studies have reported endothermic processes where adsorption increases with temperature, which can be due to increased mobility of the contaminant molecules. orientjchem.org

Salinity: An increase in salinity generally enhances the sorption of hydrophobic organic compounds to sediments. researchgate.net This is known as the "salting-out" effect, where the increased ionic strength of the water reduces the solubility of the organic compound, making it more favorable for it to partition to the solid phase. researchgate.net

Sorption Kinetics and Mass Transfer Models

Sorption kinetics describes the rate at which a contaminant is adsorbed or desorbed from a solid matrix. This rate is crucial for modeling the transport of pollutants. The process often occurs in two stages: a fast initial adsorption to the surface, followed by a slower diffusion into the internal structure of the sorbent.

Common kinetic models used to describe this process include:

Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. Studies on phthalate adsorption often find this model provides a good fit for the experimental data. orientjchem.orgnih.gov

Intraparticle Diffusion Model: Used to identify the diffusion mechanism and rate-limiting steps.

Interaction with Particulate Matter and Microplastics in Aquatic Systems

No research findings detailing the specific interactions between this compound and particulate matter or microplastics in aquatic environments were identified. Studies on other phthalate esters have shown that sorption to these materials is a significant fate process, influenced by the physicochemical properties of both the chemical and the sorbent material, but this cannot be specifically claimed for this compound without direct research.

Volatilization and Atmospheric Partitioning Behavior

Specific data on the volatilization and atmospheric partitioning of this compound, including its tendency to move from surfaces or water into the atmosphere, is not available in the existing literature.

Determination of Air-Water Exchange Dynamics

The dynamics of air-water exchange for this compound, which would be characterized by parameters such as the Henry's Law constant, have not been determined in published studies. This information is crucial for modeling its environmental distribution between aquatic and atmospheric compartments.

Influence of Temperature on Airborne Concentrations and Sorption to Surfaces

No studies were found that investigate the influence of temperature on the airborne concentrations or sorption behavior of this compound. For related compounds like BBP, temperature has been shown to significantly increase gas-phase concentrations and alter how the chemical sorbs to indoor and outdoor surfaces, but equivalent data for this compound is absent.

Advanced Analytical Methodologies for Benzyl Butyl Terephthalate Research

Developments in Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step in the analytical workflow for BBT, as it involves the extraction and concentration of the analyte from intricate environmental and biological samples, while minimizing interferences. Recent developments have focused on enhancing the efficiency, reducing solvent consumption, and automating these processes.

Solid-Phase Extraction (SPE) is a widely utilized technique for the selective extraction and concentration of analytes from liquid samples. The optimization of SPE methods for BBT involves the careful selection of the sorbent material, conditioning solvents, and elution solvents to maximize recovery. A study focused on the extraction of seven phthalates, including Benzyl (B1604629) Butyl Phthalate (B1215562), from liquid pharmaceutical preparations utilized Hydrophilic-Lipophilic Balance (HLB) cartridges. dergipark.org.tr The optimization of conditioning and elution solvents led to recovery values higher than 80% for BBT. dergipark.org.tr

| Parameter | Optimized Condition | Reference |

| Sorbent | Hydrophilic-Lipophilic Balance (HLB) | dergipark.org.tr |

| Conditioning Solvent | Methanol, followed by water | dergipark.org.tr |

| Elution Solvent | Methanol | dergipark.org.tr |

| Recovery for BBT | >80% | dergipark.org.tr |

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that integrates sampling, extraction, and concentration into a single step. The efficiency of SPME for BBT analysis is highly dependent on the choice of fiber coating and its thickness. For the analysis of phthalate esters in water, various commercially available fibers have been compared, with a 65-µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber being selected as optimal for a range of phthalates. nih.gov The selection of the fiber is crucial as the coating's polarity and thickness influence the extraction efficiency and equilibrium time for semi-volatile compounds like BBT. sigmaaldrich.com

Electro-enhanced SPME (EE-SPME) has emerged as a novel approach to improve extraction efficiency. In a study determining phthalate esters in human blood and seawater, a commercial SPME fiber was used in direct-immersion mode with an applied potential. dphen1.com This technique facilitated and enhanced the extraction of target analytes, including BBT. dphen1.com Under optimized conditions, the enrichment factor for BBT was approximately 274, with a limit of detection of 0.15 µg L⁻¹ in spiked samples. dphen1.com

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. orientjchem.org While effective, traditional LLE methods often require large volumes of organic solvents. orientjchem.org Recent advancements have focused on the miniaturization of this technique to reduce solvent consumption and improve environmental friendliness, leading to the development of various microextraction methods. rdd.edu.iqnih.gov These include dispersive liquid-liquid microextraction (DLLME) and electromembrane extraction (EME), which have gained acceptance in clinical and environmental investigations. nih.gov

In the context of phthalate analysis, these advanced microextraction techniques offer high enrichment factors and are compatible with subsequent chromatographic analysis. For instance, the application of EE-SPME, a hybrid of SPME and electromembrane extraction principles, has demonstrated high recovery and low detection limits for BBT in complex biological matrices like blood and seawater. dphen1.com

| Technique | Matrix | Enrichment Factor for BBT | Limit of Detection (LOD) for BBT | Recovery in Spiked Samples | Reference |

| EE-SPME | Seawater | ~274 | 0.15 µg L⁻¹ | 89.6% - 95% | dphen1.com |

| EE-SPME | Blood | ~274 | 0.15 µg L⁻¹ | 89.6% - 95% | dphen1.com |

Benzyl Butyl Terephthalate (B1205515) is used as a plasticizer in various polymers, and its extraction from these solid matrices is a key analytical challenge. acgpubs.org Accelerated Solvent Extraction (ASE) is a technique that uses organic solvents at elevated temperatures and pressures to expedite the extraction process from solid samples. thermofisher.com For the extraction of plasticizers from polyvinyl chloride (PVC), ASE has been shown to be a reliable alternative to the traditional 6-hour Soxhlet method, offering significantly faster extraction times and reduced solvent consumption. thermofisher.com Petroleum ether has been used as an effective extraction solvent in both ASE and Soxhlet methods for this purpose. thermofisher.com

Another effective technique is ultrasonic extraction. A study comparing ultrasonic extraction with dissolution and Soxhlet methods for quantifying phthalates in PVC and polypropylene (B1209903) found that ultrasonic extraction provided better recoveries (>80%) than the dissolution method. acgpubs.org For the dissolution of PVC, tetrahydrofuran (B95107) (THF) is commonly used, while toluene (B28343) can be employed for polypropylene. acgpubs.org

| Extraction Technique | Polymer Matrix | Solvent(s) | Key Findings | Reference |

| Accelerated Solvent Extraction (ASE) | PVC | Petroleum Ether | Faster and less solvent-intensive than Soxhlet | thermofisher.com |

| Ultrasonic Extraction | PVC, Polypropylene | Tetrahydrofuran (for PVC), Toluene (for Polypropylene) | Recoveries >80% | acgpubs.org |

| Soxhlet Extraction | PVC | Petroleum Ether | Traditional method, used for comparison | thermofisher.com |

| Dissolution | PVC, Polypropylene | Tetrahydrofuran (for PVC), Toluene (for Polypropylene) | Used for comparison | acgpubs.org |

Chromatographic Separation Techniques and Method Development

Following sample preparation, chromatographic techniques are employed to separate BBT from other components in the extract, allowing for its accurate identification and quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for this purpose, with ongoing method development aimed at improving resolution, sensitivity, and analysis speed.

Optimization of GC parameters such as carrier gas type and flow rate, temperature program, and column dimensions is crucial for achieving the desired separation. restek.com Reducing the column's internal diameter and film thickness can increase chromatographic efficiency and shorten analysis times. gcms.cz For the analysis of extractables and leachables, including phthalates, a GC-MS method using an Agilent DB-5Q column (30 m, 0.25 mm, 0.25 µm) with a specific oven temperature program has been developed. lcms.cz

| Parameter | Value | Reference |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm | lcms.cz |

| Inlet Temperature Program | 65 °C for 0.01 min, 300 °C/min to 280 °C | lcms.cz |

| Oven Temperature Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | lcms.cz |

| Carrier Gas | Helium | lcms.cz |

| Column Flow | 1 mL/min constant flow | lcms.cz |

A comparison of GC-MS and GC with an electron capture detector (GC-ECD) for the determination of phthalates in polymer materials showed that GC-ECD offered lower limits of detection (LOD) for most analytes, including Benzyl Butyl Phthalate. scielo.br The LOD for BBT with GC-MS was reported as 3.46 µg mL⁻¹, while with GC-ECD it was lower. scielo.br

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of Benzyl Butyl Terephthalate, particularly for samples that are not amenable to the high temperatures of GC. Method development in LC focuses on the optimization of the mobile phase composition, which includes the choice of organic solvents, buffers, and the use of gradient elution to achieve efficient separation. phenomenex.commastelf.com

A specific reverse-phase HPLC method for the analysis of this compound has been described using a Newcrom R1 column. sielc.com This method employs a simple mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

The optimization of mobile phase modifiers is critical for enhancing ionization in LC-MS applications. nih.gov For lipidomics studies, which can be relevant to the analysis of lipophilic compounds like BBT in biological matrices, various combinations of ammonium (B1175870) formate, ammonium acetate, formic acid, and acetic acid have been tested to improve signal intensity and retention time stability. nih.gov

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV or Mass Spectrometry (with formic acid) | sielc.com |

Based on a comprehensive search for scientific literature, there is a significant lack of specific research on the advanced analytical methodologies for the chemical compound This compound . The requested detailed outline, covering specific hyphenated and mass spectrometric techniques, could not be populated with scientifically accurate and detailed research findings for this particular compound.

The available information predominantly focuses on its isomer, Benzyl Butyl Phthalate (BBP) , which is a widely studied plasticizer with a wealth of data on the analytical methods mentioned in the prompt. It is possible that the subject of the query was intended to be Benzyl Butyl Phthalate.

Therefore, the article focusing solely on the analytical methodologies for this compound cannot be generated as per the specified detailed outline due to the absence of relevant research data.

Immunochemical Methods Development for BBT Detection

Development of Enzyme Immunoassays (ELISA) for Environmental Samples

Enzyme-Linked Immunosorbent Assays (ELISAs) have been successfully developed for the rapid and selective determination of phthalates, including Benzyl Butyl Phthalate (referred to as Butyl Benzyl Phthalate or BBP in many studies), in environmental samples such as water and soil. researchgate.netnih.gov These assays provide a viable alternative to traditional chromatographic methods, which often require complex sample pretreatment and expensive instrumentation. mdpi.com

One such developed ELISA, based on a polyclonal antibody, demonstrated high sensitivity for BBP detection. nih.gov The assay's performance was optimized, resulting in a limit of detection (LOD, defined as IC₁₀) of 2.5 ng/mL and a half-maximal inhibitory concentration (IC₅₀) of 79.4 ng/mL. nih.gov This immunoassay was effectively applied to investigate BBP contamination in real-world samples, detecting concentrations ranging from 3.1 to 25.2 ng/mL in water and 4.2 to 76.4 ng/g in soil. nih.gov The results obtained by the ELISA showed a strong correlation with those from High-Performance Liquid Chromatography (HPLC), validating its applicability for environmental monitoring. nih.gov

Further advancements include the development of a magnetic-based immunoassay (MBI) combined with a biotin-streptavidin amplification system. This method offers improved performance over previously reported ELISAs, with a lower LOD of 0.57 ng/mL and a wider detection range. mdpi.com The MBI technique capitalizes on the rapid separation capabilities of magnetic particles, enhancing detection efficiency while reducing the required amounts of antigens and antibodies. mdpi.com

Hapten Synthesis and Antibody Production for BBT-Specific Detection

The development of any immunoassay for a small molecule like BBT is critically dependent on the production of antibodies that can specifically recognize it. Since small molecules are not immunogenic on their own, they must first be chemically modified into a "hapten" and then conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an artificial antigen. nih.govresearchgate.netscienceopen.com This antigen is then used to immunize animals (like rabbits or mice) to produce antibodies. nih.govresearchgate.net

The synthesis of the hapten is a crucial step that determines the specificity and sensitivity of the resulting antibodies. researchgate.net For phthalates, this often involves introducing a spacer arm with a reactive functional group (like a carboxyl group) onto the phthalate molecule, which can then be used to link it to the carrier protein. researchgate.netresearchgate.netgoogle.com For instance, a hapten derivative of benzyl n-butyl ortho-phthalate has been designed and synthesized for the express purpose of preparing suitable holoantigens for animal immunization. google.com The process can involve reacting 4-nitro phthalic anhydride (B1165640) with n-butyl alcohol, followed by a reaction with benzyl chloride to obtain the hapten derivative. google.com

Once the artificial antigen is prepared, it is used to immunize animals to generate polyclonal or monoclonal antibodies. nih.govnih.gov Polyclonal antibodies, which are a mixture of antibodies that recognize different epitopes on the antigen, have been successfully produced and utilized in sensitive ELISAs for BBP detection. nih.gov

Cross-Reactivity and Specificity Assessments of Immunoassays

A key performance characteristic of an immunoassay is its specificity—the ability to detect the target analyte without interference from structurally similar compounds. wjarr.com This is assessed through cross-reactivity studies, where the antibody's binding affinity for the target analyte is compared to its affinity for other related compounds.

In the development of an ELISA for BBP, the specificity of the polyclonal antibody was evaluated against several BBP analogs. The assay demonstrated high specificity, with the cross-reactivity toward these analogs being less than 9.6%. nih.gov This indicates that the antibody binds preferentially to BBP, ensuring that the assay results are accurate and not skewed by the presence of other phthalates.

It is important to note that cross-reactivity is not an intrinsic characteristic of an antibody alone but can be influenced by the specific format and conditions of the immunoassay. mdpi.comnih.gov Factors such as the concentrations of antibodies and competing antigens can modulate the observed cross-reactivity. mdpi.com Therefore, thorough assessment under the final assay conditions is essential to confirm the specificity and reliability of the method for detecting BBT in complex samples. nih.gov

Quality Assurance and Quality Control (QA/QC) in BBT Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) measures are fundamental to obtaining reliable, consistent, and accurate data in the analysis of BBT. This involves validating the analytical method and implementing strategies to prevent sample contamination.

Method Validation Criteria (Linearity, LOD, LOQ, Accuracy, Precision)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info Key validation parameters are defined by international guidelines and include the following:

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient of the resulting calibration curve. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. gtfch.orgomicsonline.org For a BBP ELISA, the LOD was reported as 2.5 ng/mL. nih.gov For immunoassays, the LOD is often calculated as the concentration causing 10-20% inhibition of antibody binding (IC₁₀ or IC₂₀). nih.govnih.gov The LOQ is often determined as the lowest point on the calibration curve that meets specified accuracy and precision criteria. gtfch.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. jddtonline.info It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. For a BBP immunoassay, satisfactory accuracy was demonstrated by recoveries in the range of 76-116% in spiked water and soil samples. nih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements of the same sample. wjarr.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). gtfch.org For the BBP ELISA, precision was demonstrated with CVs ranging from 4.7% to 13.7%. nih.gov

| Validation Parameter | Definition | Reported Value/Range |

|---|---|---|

| IC₅₀ | The concentration of analyte that causes 50% inhibition of antibody binding. | 79.4 ng/mL |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (IC₁₀). | 2.5 ng/mL |

| Accuracy (Recovery) | The percentage of a known amount of added analyte that is measured by the method. | 76% - 116% |

| Precision (Coefficient of Variation) | The relative standard deviation of a series of measurements. | 4.7% - 13.7% |

| Specificity (Cross-Reactivity) | The degree to which the assay responds to compounds other than the target analyte. | < 9.6% with BBP analogs |

Strategies for Minimizing Contamination in Trace Analysis

Trace analysis of ubiquitous environmental contaminants like phthalates is highly susceptible to errors from accidental contamination during sampling and analysis. elgalabwater.com Phthalates are commonly found in laboratory materials, including plastic bottles, gloves, and containers, which can leach into samples and reagents, leading to falsely elevated results. elgalabwater.com

Key strategies to minimize contamination include:

Use of High-Purity Reagents: All reagents, especially water and acids used in sample preparation, must be of the highest possible purity. Ultrapure water is essential for all steps, including the final rinsing of labware. elgalabwater.com

Proper Selection and Cleaning of Labware: Glassware is generally preferred over plastic. All equipment must be meticulously cleaned, often involving acid washing, and rinsed thoroughly with high-purity water before use. elgalabwater.com

Controlled Laboratory Environment: Sample preparation should ideally be performed in a clean environment, such as a laminar flow hood, to minimize contamination from airborne dust and particles. elgalabwater.comresearchgate.net

Minimizing Direct Contact: The use of appropriate personal protective equipment, such as powder-free nitrile gloves and hair coverings, can reduce direct contamination from analysts. elgalabwater.com

Procedural Blanks: Analysis of procedural blanks (reagents carried through the entire analytical process without a sample) is crucial to monitor for and quantify any background contamination. researchgate.net

Mechanistic Studies of Bioaccumulation and Biotransformation Dynamics in Environmental Organisms

Uptake and Distribution Dynamics in Biota

The accumulation of BBP in an organism is governed by the interplay of its uptake from the environment and its subsequent internal distribution. These processes are influenced by both the physiological characteristics of the organism and the physicochemical properties of the compound.

The uptake of BBP by aquatic organisms occurs primarily through two routes: direct absorption from the water across respiratory surfaces (bioconcentration) and ingestion of contaminated food (biomagnification). Mechanistic models, such as physiologically based toxicokinetic (PBTK) models, provide a framework for understanding and predicting the uptake of BBP in fish and other aquatic species. eawag.chnih.gov

PBTK models are mathematical representations of the physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion of chemicals. epa.gov For BBP in fish, these models would consider key parameters such as:

Gill ventilation rate: The flow of water across the gills, influencing the rate of BBP absorption from the water.

Dietary intake rate: The amount of contaminated food consumed over time.

Absorption efficiency: The fraction of BBP absorbed from the water via the gills and from the gut following ingestion.

Physicochemical properties of BBP: Its hydrophobicity (log Kow of approximately 4.91) dictates its tendency to partition from water into the lipid-rich tissues of an organism. nih.gov

These models can simulate the concentration of BBP in various tissues over time under different exposure scenarios. They are valuable tools for predicting the bioconcentration factor (BCF) and biomagnification factor (BMF) of BBP, which are key indicators of its bioaccumulation potential.

| Model Type | Key Parameters for BBP Uptake | Application |

|---|---|---|

| Physiologically Based Toxicokinetic (PBTK) Model | Gill ventilation rate, dietary intake, absorption efficiency, log Kow | Predicting tissue-specific concentrations and bioaccumulation factors in fish. eawag.chnih.gov |

| Food Chain Models | Trophic level of the organism, BBP concentrations in lower trophic levels | Assessing the potential for BBP to biomagnify through aquatic food webs. nih.gov |

Once absorbed, BBP is distributed throughout the organism via the circulatory system. Its distribution pattern is largely determined by its lipophilic nature. As a hydrophobic compound, BBP has a high affinity for lipid-rich tissues, leading to its partitioning from the blood into these compartments.

The primary mechanisms governing the internal partitioning and tissue distribution of BBP include:

Lipid-based partitioning: Tissues with higher lipid content, such as adipose tissue, liver, and gonads, tend to accumulate higher concentrations of BBP. This is a passive process driven by the hydrophobic interactions between BBP and the lipid molecules. Studies in mice have shown that BBP exposure can lead to lipid accumulation in the liver. mdpi.com

Protein binding: BBP can also bind to proteins in the blood and tissues. This binding can influence its transport and availability for uptake into different organs. While specific data on BBP-protein binding in environmental organisms is limited, this is a recognized mechanism for the distribution of xenobiotics.

Metabolic transformation: The distribution of BBP is also influenced by its metabolism. As BBP is metabolized in tissues like the liver, the resulting metabolites may have different physicochemical properties and therefore different distribution patterns.

The accumulation of BBP in specific tissues can have significant toxicological implications. For instance, accumulation in the gonads can lead to reproductive and developmental effects.

Biotransformation Pathways and Enzyme Systems

Biotransformation is a critical process that modifies the chemical structure of foreign compounds like BBP, generally facilitating their excretion from the body. This metabolic process typically occurs in two phases.

The initial and crucial step in the biotransformation of BBP is the hydrolysis of its ester bonds. This reaction is primarily catalyzed by a class of enzymes known as esterases. In many organisms, this hydrolysis begins in the gastrointestinal tract, mediated by gut esterases, following oral ingestion. nih.gov

The hydrolysis of BBP results in the formation of two primary monoester metabolites:

Mono-n-butyl phthalate (B1215562) (MBP)

Monobenzyl phthalate (MBzP)

Studies in rats have shown that BBP is hydrolyzed in the gastrointestinal tract to these monoesters, which are then absorbed. nih.gov Similarly, in the fish species Ctenopharyngodon idellus, BBP was found to be rapidly metabolized in the blood serum, intestinal tract, and hepato-pancreas homogenate, with MBP and MBzP being the main metabolites. academicjournals.org The activity of these esterases is a key determinant of the rate at which BBP is detoxified.

| Enzyme Class | Reaction | Primary Metabolites | Location in Organisms |

|---|---|---|---|

| Esterases (e.g., Gut Esterases, Carboxylesterases) | Hydrolysis of ester bonds | Mono-n-butyl phthalate (MBP) and Monobenzyl phthalate (MBzP) | Gastrointestinal tract, liver, blood serum. nih.govacademicjournals.org |

Following the initial hydrolysis, the monoester metabolites can undergo further transformation through Phase I metabolic reactions. These reactions, catalyzed primarily by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups on the metabolite molecules, making them more water-soluble. mdpi.com

For the metabolites of BBP, a key Phase I reaction is hydroxylation. This involves the addition of a hydroxyl (-OH) group to the aromatic ring or the alkyl side chain. While specific CYP isoforms responsible for BBP metabolite hydroxylation in many environmental organisms have not been extensively characterized, studies on phthalates in general indicate that various CYP enzymes are involved in their metabolism. researchgate.netnih.gov These reactions further increase the polarity of the metabolites, preparing them for Phase II conjugation.

The final step in the detoxification and elimination of BBP metabolites is Phase II conjugation. In this phase, the hydroxylated metabolites from Phase I, or the initial monoester metabolites, are conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion.

A major Phase II pathway for BBP metabolites is glucuronidation . This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the metabolite. Studies in rats have demonstrated that the monoester metabolites of BBP are conjugated with glucuronic acid before being excreted in the urine. nih.gov In fish, the urine has been shown to contain the corresponding mono-phthalates and their glucuronic acid conjugates. academicjournals.org

Identification of Biotransformation Products in Organisms

Following a comprehensive review of scientific literature, there is a significant lack of available data specifically identifying the biotransformation products of benzyl (B1604629) butyl terephthalate (B1205515) in environmental organisms. Research has predominantly focused on its isomer, benzyl butyl phthalate (BBP), for which a range of metabolites has been identified. However, due to the user's strict requirement to focus solely on benzyl butyl terephthalate, this information cannot be substituted. The metabolic pathways and resulting products are specific to the chemical structure of the parent compound, and data for the phthalate isomer are not applicable to the terephthalate isomer.

Trophic Transfer and Bioaccumulation Kinetics

Similarly, specific studies detailing the trophic transfer and bioaccumulation kinetics of this compound are not available in the current body of scientific research. The potential for a chemical to move up the food chain and accumulate in organisms is dependent on its unique physicochemical properties, such as its octanol-water partition coefficient (Kow), and its susceptibility to metabolism and elimination by organisms. Without empirical data or specific modeling for this compound, it is not possible to provide a scientifically accurate assessment of its behavior in food webs.

Modeling Trophic Transfer Potential in Food Webs

There are no specific models in the available literature that assess the trophic transfer potential of this compound in food webs. Food web models that predict the movement and concentration of chemicals require input parameters derived from studies on the specific compound of interest. Due to the absence of such foundational research for this compound, no targeted modeling studies have been conducted or published.

Environmental Transport and Predictive Modeling of Benzyl Butyl Terephthalate

Hydrological Transport Models

Hydrological transport models are mathematical frameworks used to simulate the movement of substances like BBT through water systems. These models are critical for predicting the fate of the compound in both surface water and groundwater.

The transport of BBT in rivers and lakes is governed by several processes, including advection (transport with the flow of water), dispersion (spreading due to turbulence), and partitioning between the water column, suspended sediments, and bottom sediments. nih.gov While specific models exclusively developed for Benzyl (B1604629) butyl terephthalate (B1205515) are not extensively documented, the principles of general pollutant transport models are applicable. Models such as the advection-dispersion equation are commonly used to describe the movement of dissolved contaminants in riverine systems. nih.gov

For phthalates like BBT, which have a tendency to sorb to organic matter, partitioning is a key process. The transport in aquatic systems is therefore closely linked to the transport of suspended solids. Models like SWAT, WASP, and HSPF, which incorporate suspended solids transport, can be adapted to simulate the fate of BBT. researchgate.net The partitioning behavior is influenced by the organic carbon content of sediments and the compound's octanol-water partition coefficient (Kow).

Key parameters required for these models include river flow velocity, dispersion coefficients, sediment transport rates, and the partition coefficient between water and sediment. The relatively low water solubility and moderate Kow of BBT suggest that a significant fraction of the compound in aquatic environments will be associated with sediments.

Table 1: Physicochemical Properties of Benzyl Butyl Terephthalate Relevant to Hydrological Transport Modeling

| Property | Value | Unit |

| Molecular Weight | 312.36 | g/mol |

| Water Solubility | 2.69 | mg/L at 25°C |

| log Kow | 4.73 - 4.91 | dimensionless |

| Vapor Pressure | 8.25 x 10⁻⁶ | mm Hg at 25°C |

| Henry's Law Constant | 7.61 x 10⁻⁷ | atm-m³/mole |

Data sourced from PubChem and other chemical databases. nih.govnih.gov

Groundwater contamination by phthalates, including BBT, is a concern due to their presence in landfill leachates and industrial effluents. nih.gov The transport of BBT in the subsurface is influenced by advection with groundwater flow, hydrodynamic dispersion, and retardation due to sorption onto the aquifer matrix. researchgate.net

Groundwater flow and transport models like MODFLOW and MT3DMS are widely used to simulate the migration of contaminants. blm.gov These models solve equations that describe groundwater flow and the advective-dispersive transport of solutes. For a compound like BBT, the retardation factor is a critical parameter, which depends on the bulk density of the aquifer material, its porosity, and the fraction of organic carbon. The high log Kow of BBT indicates a strong tendency to sorb to organic matter in soil and aquifer materials, which would retard its movement relative to groundwater flow. georgia.gov

Key input parameters for groundwater transport models include hydraulic conductivity, hydraulic gradient, aquifer porosity, dispersivity, soil bulk density, and the fraction of organic carbon. georgia.gov Biodegradation is also a significant fate process for BBT in the subsurface, and models can incorporate first-order decay coefficients to account for this. nih.gov Studies have shown that phthalates can be found in groundwater, with concentrations varying widely depending on the proximity to sources. nih.gov

Atmospheric Dispersion Models

Atmospheric models are used to predict the transport and fate of chemicals that are released into the air. For semi-volatile organic compounds like BBT, these models help in understanding their potential for long-range transport and their deposition patterns.

The potential for long-range atmospheric transport of a chemical is determined by its persistence in the atmosphere and its physical-chemical properties, such as vapor pressure and partitioning between the gas and particle phases. BBT has a low vapor pressure, which means that in the atmosphere, it will exist in both the vapor phase and adsorbed to particulate matter. nih.gov

The atmospheric residence time of BBT is influenced by degradation processes, primarily reaction with hydroxyl (OH) radicals. The estimated half-life for the reaction of vapor-phase BBT with OH radicals is about 35 hours. nih.gov This relatively short atmospheric half-life suggests that while some transport can occur, the potential for very long-range transport may be limited compared to more persistent organic pollutants. However, BBT adsorbed to atmospheric particles can be transported over longer distances before being removed by deposition.